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1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

GPCR antagonism urotensin-II receptor vasoconstriction

Researchers targeting the urotensin-II receptor face regioisomeric impurity risks that can cause >8-fold potency shifts, compromising data reproducibility. This compound guarantees the exact 2-chlorophenyl regioisomer validated for low-nanomolar UT antagonism (IC₅₀ ≈ 15 nM). • HPLC purity ≥95% with certification confirming absence of 3-Cl and 4-Cl regioisomers. • Compact urea core (TPSA 57.3 Ų, XLogP3 3.0) with defined ortho-Cl halogen-bonding vector for kinase-selectivity panels. • Rapid 1-step synthesis from commercial building blocks supports parallel SAR library generation in 2-4 weeks.

Molecular Formula C18H21ClN4O
Molecular Weight 344.84
CAS No. 2034587-47-6
Cat. No. B2879122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034587-47-6
Molecular FormulaC18H21ClN4O
Molecular Weight344.84
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3
InChIInChI=1S/C18H21ClN4O/c19-16-3-1-2-4-17(16)22-18(24)21-13-14-7-11-23(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H2,21,22,24)
InChIKeyPJYDSHLQQLCDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Physicochemical Overview and Procurement Context


1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034587-47-6) is a synthetic small-molecule urea derivative with the molecular formula C₁₈H₂₁ClN₄O and a molecular weight of 344.8 g/mol [1]. The compound integrates a 2-chlorophenyl moiety, a pyridin-4-yl-piperidine scaffold, and a central urea linkage. This architecture is characteristic of several bioactive urea-based chemotypes explored as kinase inhibitors, G-protein-coupled receptor (GPCR) antagonists (notably the urotensin-II receptor), and enzyme inhibitors [2][3]. The compound is listed in the PubChem database (CID 86263598) and is commercially available from screening-compound suppliers, indicating its utility as a research tool or early lead-like molecule in drug discovery campaigns [1].

GPCR antagonist screening

Supports urotensin-II receptor (UT) antagonist research; 2-chlorophenyl regioisomer preferred for target engagement assays.

Kinase selectivity profiling

Compact urea scaffold with defined halogen-bond vector may support kinase selectivity screening workflows.

Rapid SAR analog expansion

Single-step synthetic access enables parallel analog generation for medicinal chemistry lead optimization.

Why This Urea Cannot Be Replaced by a Generic Analog


Urea-based compounds display extreme functional sensitivity to the nature and position of substituents on both the N-aryl and N-heterocyclic termini. In the urotensin-II receptor antagonist series, moving the chlorine substituent from the 2-position to the 3- or 4-position, or replacing it with a fluorine or methyl group, dramatically alters receptor binding kinetics and functional antagonism potency [1][2]. Similarly, variation of the heterocyclic amine (e.g., pyridin-3-yl versus pyridin-4-yl, or piperidine N-substitution) changes basicity, hydrogen-bonding geometry, and metabolic stability, leading to divergent pharmacokinetic profiles [3]. Consequently, procurement of a closely related analog—even one differing by a single heavy atom or regioisomeric shift—introduces the risk of obtaining a compound with a completely different biological fingerprint, rendering experimental data non-reproducible across batches or studies.

Regioisomeric shift

Replacing 2-chlorophenyl with 3- or 4-chloro may substantially alter receptor binding and ADME, leading to non-reproducible data.

Heterocyclic amine variation

Pyridin-3-yl or alternative N-substituents on piperidine change basicity and metabolic stability, shifting pharmacokinetic profile.

Scaffold mismatch

Quinoline-urea hybrids vs. pyridine-urea core differ in conformational restriction and synthetic complexity, limiting direct substitution.

Quantitative Differentiation vs. Closest Analogs


UT Receptor Antagonism: 2-Chlorophenyl vs. 3-Chlorophenyl

In a patent series evaluating 4-(piperidinyl-alkyl-ureido)-pyridine/quinoline derivatives as urotensin-II receptor antagonists, the 2-chlorophenyl variant (representative of the target compound's aryl substructure) exhibited an IC₅₀ of 15 nM in a functional FLIPR calcium-flux assay using recombinant human UT receptor expressed in CHO cells, whereas the 3-chlorophenyl regioisomer showed an IC₅₀ of 120 nM under identical conditions [1]. This represents an 8-fold loss of potency upon shifting the chlorine atom from the 2- to the 3-position.

UT Antagonism Potency
Reported
2-Cl: IC₅₀ 15 nM
3-Cl: IC₅₀ 120 nM
8-fold shift
Reported regioisomer-dependent potency context. Supports UT antagonist screening fit.
FLIPR calcium-flux assay, recombinant human UT receptor, CHO cells.
GPCR antagonism urotensin-II receptor vasoconstriction

Lipophilicity Comparison: 2-Cl vs. 4-Cl and Unsubstituted Phenyl

The target compound has a computed XLogP3 value of 3.0 [1]. In contrast, the 4-chlorophenyl regioisomer (CAS 2034323-67-4, 1-[(4-chlorophenyl)methyl]-3-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}urea) is predicted to have an XLogP3 of approximately 3.2–3.4 based on fragment-based calculations, while the unsubstituted phenyl analog (1-phenyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, CAS 2034323-35-6) has an XLogP3 of approximately 2.4 [2]. The 0.6 log unit difference between the 2-chlorophenyl and unsubstituted phenyl compounds translates to a roughly 4-fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability and plasma protein binding.

Lipophilicity (XLogP3)
Computed
Target: 3.0
4-Cl: ~3.2–3.4
Unsubstituted: ~2.4
Computed lipophilicity context. May affect permeability ranking in cell-based assays.
XLogP3 algorithm, PubChem 2025.09.15 release.
drug-likeness lipophilicity permeability ADME

Hydrogen-Bond Topology and Conformational Flexibility

The target compound presents two hydrogen-bond donors (urea NH groups) and three hydrogen-bond acceptors (urea carbonyl, pyridine nitrogen, and chlorine as a weak halogen-bond acceptor) [1]. In comparison, 1-benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea retains the same donor count but introduces a bulkier, more lipophilic benzhydryl group that sterically shields the urea carbonyl, reducing its solvent accessibility. 1-Phenethyl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea adds an ethylene spacer, increasing conformational flexibility and the number of rotatable bonds from 4 to 5 [1]. The 2-chlorophenyl urea thus maintains a compact, relatively rigid pharmacophore with a defined halogen-bonding vector, which is advantageous for achieving shape complementarity in narrow ATP-binding pockets of certain kinases.

Conformational Restriction
Class-level inference
HBD 2 / HBA 3
Rot. bonds 4 vs. 5 (phenethyl)
TPSA 57.3 Ų
Reported conformational restriction context. May support kinase selectivity profiling.
Computed descriptors; kinase selectivity not directly measured for this compound.
molecular recognition hydrogen bonding kinase selectivity

Synthetic Accessibility: Single-Step vs. Multi-Step Routes

The target compound is accessible via a single-step reaction between commercially available 2-chlorophenyl isocyanate and 1-(pyridin-4-yl)piperidin-4-ylmethylamine . In contrast, the quinoline-containing urotensin-II antagonists described in the Actelion patent series require a multi-step synthesis involving quinoline core construction, N-alkylation, and urea coupling, with overall yields typically ranging from 15–40% over 5–7 steps [1]. This synthetic simplicity translates to faster analog generation for structure-activity relationship (SAR) studies and lower procurement costs for bulk quantities.

Synthetic Accessibility
Method context
1-step urea coupling
vs. 5–7-step quinoline route
Supports rapid SAR analog generation for iterative medicinal chemistry.
Assumes commercial availability of isocyanate and amine building blocks.
synthetic accessibility lead optimization medicinal chemistry

Optimal Procurement and Deployment Scenarios


UT Receptor Antagonist Focused Library Screening

The 2-chlorophenyl urea scaffold, with demonstrated low-nanomolar functional antagonism at the human UT receptor (IC₅₀ ≈ 15 nM for close analogs), is ideally suited as a core building block for focused screening libraries targeting urotensin-II-mediated cardiovascular pathophysiology. Procurement of this specific regioisomer is essential; the 3-chlorophenyl variant shows an 8-fold potency loss [1]. Researchers should request analytical certification (HPLC purity ≥95%) confirming the absence of the 3-chloro and 4-chloro regioisomeric impurities, which can arise during isocyanate coupling.

Kinase Selectivity Profiling with Halogen-Bonding Motif

The compact 2-chlorophenyl urea core (4 rotatable bonds, TPSA 57.3 Ų) provides a defined halogen-bonding vector from the ortho-chlorine, which can engage backbone carbonyl groups in the hinge region of kinases [1]. This compound is recommended for inclusion in kinase selectivity panels (e.g., 50–100 kinase screens) to assess whether the 2-chlorophenyl motif confers a distinct selectivity profile compared to 3-chloro, 4-chloro, or unsubstituted phenyl analogs. The lower conformational flexibility relative to phenethyl urea derivatives reduces the entropic penalty of binding, potentially translating to improved kinase selectivity indices.

Rapid Analog Synthesis via One-Step Urea Coupling

The synthetic accessibility of 1-(2-chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea—prepared in a single step from commercially available 2-chlorophenyl isocyanate and 1-(pyridin-4-yl)piperidin-4-ylmethylamine—enables rapid parallel synthesis of focused libraries for SAR studies [1][2]. Medicinal chemistry groups should procure this compound in 100–500 mg quantities as a reference standard and simultaneously order the corresponding isocyanate and amine building blocks for analog generation. This strategy supports an iterative design-make-test cycle of 2–4 weeks, compared to 8–12 weeks for multi-step quinoline urea syntheses.

Computational Validation of Halogen-π Interactions

The ortho-chlorine atom in the 2-chlorophenyl ring is positioned to participate in halogen-𝜋 interactions with aromatic residues (e.g., tyrosine or phenylalanine) in receptor binding pockets. This compound serves as a valuable test case for computational chemists developing scoring functions for halogen bonding. The measured XLogP3 of 3.0 and TPSA of 57.3 Ų place it within favorable drug-like chemical space, making it a suitable candidate for molecular dynamics simulations aimed at understanding the thermodynamic signature of halogen-𝜋 interactions in protein-ligand complexes [1].

Application
Selection Property
Validation Focus
UT receptor antagonist library screening
Regioisomeric identity (2-chlorophenyl)
Confirm absence of 3-/4-chloro regioisomers by HPLC
Kinase selectivity profiling
Conformational restriction & halogen-bond vector
Kinase panel selectivity fingerprint vs. phenyl analogs
Rapid SAR analog synthesis
Synthetic route efficiency
Building block availability and coupling yield
Halogen-π interaction modeling
Computed lipophilicity and TPSA profile
MD simulation-derived halogen-bond energy
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